Bis[3,5-bis(trifluoromethyl)phenyl]acetylene is a complex organic compound characterized by its unique molecular structure, which features two 3,5-bis(trifluoromethyl)phenyl groups connected by an acetylene linkage. The chemical formula for this compound is , and it is known for its significant electron-withdrawing trifluoromethyl groups, which enhance its chemical stability and reactivity in various applications. The presence of these groups also influences the compound's physical properties, such as solubility and boiling point.
These reactions are essential for synthesizing derivatives that may exhibit enhanced biological or chemical properties.
Research indicates that compounds containing trifluoromethyl groups often possess notable biological activities. Specifically, bis[3,5-bis(trifluoromethyl)phenyl]acetylene may exhibit:
The synthesis of bis[3,5-bis(trifluoromethyl)phenyl]acetylene can be achieved through several methods:
Each method has its advantages and limitations regarding yield and purity of the final product.
Bis[3,5-bis(trifluoromethyl)phenyl]acetylene finds applications in various fields:
Interaction studies involving bis[3,5-bis(trifluoromethyl)phenyl]acetylene often focus on its reactivity with biological molecules or other chemical species. These studies help elucidate:
Such studies are crucial for assessing safety and efficacy in potential applications.
Several compounds share structural similarities with bis[3,5-bis(trifluoromethyl)phenyl]acetylene. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1-Ethynyl-3,5-bis(trifluoromethyl)benzene | Contains a single ethynyl group | |
3-Bromo-1-(3,5-bis(trifluoromethyl)phenyl)prop-2-yne | Incorporates a bromine atom | |
1-(3-Bromo-4-trifluoromethylphenyl)-2-propyn-1-ol | Contains hydroxyl functional group |
The uniqueness of bis[3,5-bis(trifluoromethyl)phenyl]acetylene lies in its dual trifluoromethyl substitution on both phenyl rings combined with an acetylene linkage. This specific configuration enhances its potential reactivity and stability compared to similar compounds that may lack one or both features.
Transition metal catalysis remains the cornerstone for constructing the acetylene core of bis[3,5-bis(trifluoromethyl)phenyl]acetylene. The Sonogashira coupling is particularly prominent, enabling direct coupling of halogenated aryl precursors with terminal alkynes. For example, a one-pot desilylation-Sonogashira protocol has been demonstrated to convert bis(phenylethynyl)diphenylsilane into symmetrically substituted diarylacetylenes under palladium/copper catalysis. This method achieves yields of 70–84% for derivatives like bis(4-trifluoromethylphenyl)acetylene by reacting iodinated 3,5-bis(trifluoromethyl)benzene with trimethylsilylacetylene, followed by desilylation.
Key catalytic systems include:
Table 1: Catalytic Systems for Sonogashira Coupling
Catalyst System | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|
Pd(PPh₃)₂Cl₂/CuI/Et₃N | THF | 80 | 82 |
Pd(OAc)₂/Xantphos | Toluene | 100 | 78 |
Mechanistic studies highlight the role of copper(I) acetylides in transmetallation steps, which transfer the alkyne moiety to the palladium center before reductive elimination. Side reactions, such as homocoupling or over-alkynylation, are mitigated by strict control of stoichiometry and catalyst loading.
The synthesis frequently employs Grignard reagents to generate intermediates. For instance, 3,5-bis(trifluoromethyl)phenylmagnesium bromide (0.5 M in THF) reacts with acetaldehyde to form 3,5-bis(trifluoromethyl)phenyl-1-hydroxyethane, which is subsequently oxidized to the corresponding acetophenone. This acetophenone derivative serves as a precursor for acetylene formation via dehydrohalogenation or elimination reactions.
Critical steps include:
Industrial protocols often bypass intermediate purification, directly subjecting crude hydroxyethane derivatives to oxidation, thereby streamlining the process.
Solvent choice profoundly impacts reaction rates and selectivity. Polar aprotic solvents like THF and dichloromethane are preferred for Grignard and Sonogashira reactions due to their ability to stabilize ionic intermediates. For example, THF’s moderate polarity facilitates the solvation of magnesium ions in Grignard reagents, enhancing their nucleophilicity.
Kinetic studies reveal that Sonogashira coupling in THF follows second-order kinetics, with rate constants (k) increasing linearly with Pd catalyst concentration. Elevated temperatures (80–100°C) accelerate oxidative addition but risk side reactions, necessitating precise thermal control.
Table 2: Solvent Effects on Reaction Efficiency
Solvent | Dielectric Constant | Reaction Rate (k, M⁻¹s⁻¹) |
---|---|---|
THF | 7.5 | 0.045 |
Toluene | 2.4 | 0.028 |
Dichloromethane | 8.9 | 0.039 |
Additives like molecular sieves or anhydrous salts (e.g., MgSO₄) are employed to scavenge trace water, preventing hydrolysis of sensitive intermediates.
Bis[3,5-bis(trifluoromethyl)phenyl]acetylene represents a significant fluorinated building block in pharmaceutical intermediate synthesis, offering unique structural and electronic properties that enhance drug candidate development [1] [2]. This compound, characterized by its symmetrical structure with two 3,5-bis(trifluoromethyl)phenyl groups connected by an acetylene bridge, provides a rigid linear scaffold with exceptional electron-withdrawing capabilities [3] [4].
The molecular structure of Bis[3,5-bis(trifluoromethyl)phenyl]acetylene features a total of twelve fluorine atoms distributed across four trifluoromethyl groups, creating a highly fluorinated environment that contributes to its distinctive reactivity profile [1] [2]. With a molecular weight of 450.227 g/mol and molecular formula C18H6F12, this compound serves as a versatile precursor for various pharmaceutical applications [1] [4].
In pharmaceutical synthesis, Bis[3,5-bis(trifluoromethyl)phenyl]acetylene functions as a key intermediate for developing novel antimicrobial compounds, particularly those containing pyrazole derivatives [5] [6]. The incorporation of this fluorinated acetylene into antimicrobial scaffolds enhances their metabolic stability and membrane permeability, two critical factors in antibiotic development [6] [7].
Research findings indicate that pharmaceutical intermediates derived from this compound demonstrate improved pharmacokinetic properties, primarily due to the presence of multiple trifluoromethyl groups that increase lipophilicity and reduce hydrogen bonding potential [8] [7]. These characteristics make resulting drug candidates less susceptible to rapid metabolic clearance and enhance their ability to penetrate bacterial cell membranes [6] [7].
The unique electronic properties of Bis[3,5-bis(trifluoromethyl)phenyl]acetylene make it valuable in synthesizing intermediates for neurological and psychiatric medications [8] [7]. The compound's acetylenic linkage provides a rigid linear geometry that can be strategically functionalized to create molecules with specific receptor-binding profiles [6] [8].
Pharmaceutical researchers utilize this compound to develop intermediates for drugs targeting various neurological conditions, where the trifluoromethyl groups contribute to enhanced blood-brain barrier penetration and increased target selectivity [8] [7]. The following table summarizes key pharmaceutical applications of Bis[3,5-bis(trifluoromethyl)phenyl]acetylene as a building block:
Pharmaceutical Application | Structural Contribution | Functional Advantage |
---|---|---|
Antimicrobial agents | Provides fluorinated scaffold for pyrazole derivatives | Enhances metabolic stability and membrane permeability [5] [6] |
Neurological medications | Offers rigid linear geometry with electron-withdrawing properties | Improves blood-brain barrier penetration and receptor selectivity [8] [7] |
Anti-inflammatory compounds | Contributes fluorinated moieties for specialized pharmacophores | Increases binding affinity to target proteins [6] [7] |
Antiviral intermediates | Serves as precursor for fluorinated heterocyclic structures | Enhances metabolic stability and target specificity [9] [8] |
The synthesis of pharmaceutical intermediates utilizing Bis[3,5-bis(trifluoromethyl)phenyl]acetylene typically involves palladium-catalyzed cross-coupling reactions, which allow for selective functionalization of the acetylenic bond [10] [11]. These methodologies enable the creation of complex molecular architectures required for modern pharmaceutical development [6] [11].
Recent advances in synthetic approaches have expanded the utility of this compound through the development of microfluidic platforms that facilitate efficient fluorination processes, providing environmentally improved routes to trifluoromethylated pharmaceutical intermediates [8] [11]. These innovative synthetic methodologies have positioned Bis[3,5-bis(trifluoromethyl)phenyl]acetylene as an increasingly important building block in pharmaceutical research and development [6] [8].
Bis[3,5-bis(trifluoromethyl)phenyl]acetylene serves as an exceptional scaffold for designing specialized ligands in transition metal coordination chemistry, where its unique electronic and structural properties create distinctive metal-ligand interactions [12] [13]. The compound's acetylenic π-system, combined with the electron-withdrawing trifluoromethyl groups, generates ligands with tunable electronic properties that can significantly influence catalytic performance [14] [13].
The electronic characteristics of Bis[3,5-bis(trifluoromethyl)phenyl]acetylene-derived ligands are dominated by the strong electron-withdrawing effects of the trifluoromethyl substituents, which decrease electron density at the metal center when coordinated [15] [13]. This electronic modulation creates metal complexes with enhanced Lewis acidity, a property particularly valuable in catalytic applications requiring electrophilic activation [14] [13].
From a steric perspective, the bulky trifluoromethyl groups create a distinctive coordination environment that can enforce specific geometries around metal centers [16] [15]. Research has demonstrated that these steric effects can be strategically utilized to develop catalysts with improved selectivity by restricting substrate approach trajectories and stabilizing transition states [15] [13].
Transition metal complexes incorporating ligands derived from Bis[3,5-bis(trifluoromethyl)phenyl]acetylene have shown remarkable catalytic activity in various organic transformations [14] [13]. The unique electronic properties of these ligands enhance the performance of metal catalysts in reactions including hydrogenation, cross-coupling, and alkyne functionalization [13] [10].
A particularly notable application involves gold catalysis, where ligands based on the Bis[3,5-bis(trifluoromethyl)phenyl]acetylene framework have demonstrated exceptional efficiency in activating carbon-carbon triple bonds [13] [10]. Research findings indicate that these gold complexes can achieve turnover numbers up to 99,000 in acid addition to alkynes, representing a significant advancement in catalytic efficiency [13] [10].
The following table presents key transition metal complexes utilizing Bis[3,5-bis(trifluoromethyl)phenyl]acetylene-derived ligands and their catalytic applications:
Metal Center | Ligand Type | Catalytic Application | Performance Characteristics |
---|---|---|---|
Gold(I) | Phosphine-modified with trifluoromethyl groups | Alkyne activation and functionalization | Turnover numbers up to 99,000; enhanced nucleophilic attack direction [13] [10] |
Palladium(II) | Bipyridine with trifluoromethyl substituents | Cross-coupling reactions | Improved catalyst stability; enhanced reactivity with electron-poor substrates [14] [10] |
Platinum(II) | Trifluoromethylated phosphine complexes | Hydrogenation and isomerization | Decreased catalyst decomposition; selective coordination geometries [14] [15] |
Copper(II) | Trifluoromethylated nitrogen donor ligands | Oxidative transformations | Enhanced Lewis acidity; improved substrate activation [16] [13] |
Detailed structural studies of transition metal complexes containing Bis[3,5-bis(trifluoromethyl)phenyl]acetylene-derived ligands have revealed important insights into their coordination behavior [16] [15]. X-ray crystallographic analyses demonstrate that these ligands can adopt various coordination modes, including η²-coordination through the acetylenic π-system and coordination through functionalized derivatives [14] [16].
Spectroscopic investigations, particularly using nuclear magnetic resonance techniques, have provided valuable information about the electronic environment around metal centers coordinated to these ligands [15] [13]. These studies reveal significant downfield shifts in metal-bound carbon signals, indicating substantial electron withdrawal by the trifluoromethyl groups and consequent deshielding effects [14] [15].
Bis[3,5-bis(trifluoromethyl)phenyl]acetylene plays a significant role in the construction of specialized dendrimers and polymer scaffolds, where its rigid linear structure and fluorinated character contribute unique properties to the resulting macromolecular architectures [17] [18]. The incorporation of this compound into dendritic frameworks creates materials with distinctive physical, chemical, and biological properties that find applications across multiple fields [18] [19].
The synthesis of dendrimers incorporating Bis[3,5-bis(trifluoromethyl)phenyl]acetylene typically employs convergent or divergent approaches, with the acetylenic functionality serving as a key reactive site for dendrimer growth [17] [18]. In convergent synthesis, the compound functions as a core or branching unit to which dendritic wedges are attached, while divergent approaches utilize it as a building block for stepwise dendrimer expansion [18] [20].
Click chemistry, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC), represents a powerful methodology for incorporating this fluorinated acetylene into dendritic structures [17] [20]. This approach enables the orthogonal linkage of hydrophilic and hydrophobic moieties through the formation of 1,2,3-triazole rings, creating dendrimers with precisely controlled architectures and functionalities [17] [20].
Dendrimers containing Bis[3,5-bis(trifluoromethyl)phenyl]acetylene exhibit several distinctive properties attributable to the fluorinated nature of this building block [18] [21]. These include enhanced thermal stability, increased hydrophobicity, and unique self-assembly behaviors that can be exploited for various applications [19] [20].
Research findings indicate that the incorporation of this fluorinated acetylene into dendritic structures significantly influences their solution behavior and conformational properties [18] [20]. Molecular dynamics simulations reveal that these dendrimers can undergo conformational transitions in response to environmental changes, such as solvent composition, offering potential for stimuli-responsive materials [21] [20].
The following table summarizes key properties of dendrimers incorporating Bis[3,5-bis(trifluoromethyl)phenyl]acetylene:
Property | Characteristic | Application Relevance |
---|---|---|
Thermal stability | Enhanced resistance to thermal degradation due to C-F bonds | Improved performance in high-temperature applications [22] [21] |
Hydrophobicity | Increased water repellency and lipophilicity | Potential for drug delivery systems and membrane technologies [18] [20] |
Self-assembly behavior | Formation of ordered supramolecular structures | Development of nanomaterials with controlled architectures [19] [20] |
Fluorine-specific interactions | Unique F···F contacts and fluorophilic properties | Creation of materials with specialized recognition capabilities [18] [21] |
Dendrimers and polymers incorporating Bis[3,5-bis(trifluoromethyl)phenyl]acetylene find applications in various fields, including biomedical research, materials science, and catalysis [17] [19]. The fluorinated nature of these macromolecular structures makes them particularly valuable for applications requiring specific surface properties or interactions [18] [21].
In biomedical applications, these fluorinated dendrimers serve as scaffolds for drug delivery systems, where their hydrophobic character and structural precision enable controlled encapsulation and release of therapeutic agents [17] [19]. Research has demonstrated that these dendrimers exhibit low cytotoxicity while maintaining biodegradability, making them suitable candidates for biological applications [17] [19].
Materials science applications leverage the unique properties of these fluorinated dendrimers to create specialized coatings, membranes, and composite materials [22] [21]. The high fluorine content contributes to enhanced chemical resistance, low surface energy, and distinctive wetting behaviors that are valuable for protective coatings and separation technologies [22] [21].
Beyond dendrimer synthesis, Bis[3,5-bis(trifluoromethyl)phenyl]acetylene contributes to the development of fluorinated polymer scaffolds with specialized properties [22] [21]. These polymers typically incorporate the compound as a monomer or pendant group, creating materials with high fluorine content and distinctive characteristics [22] [21].
Research in this area has focused on developing polyester and polyamide scaffolds containing trifluoromethylated aromatic units, which demonstrate enhanced thermal stability and reduced dielectric constants compared to non-fluorinated analogues [22] [21]. These properties make such polymers valuable for applications in electronics, aerospace, and high-performance materials [22] [21].